
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a chloro group at the 4-position, a methoxyethyl group at the 1-position, and a carboxylic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the pyrazole nitrogen with 2-methoxyethyl chloride in the presence of a base like potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学的研究の応用
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes, such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
4-Chloro-1-(2-methoxyethyl)-1H-pyrazol-5-ylmethanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Phenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid group and a phenyl ring instead of a pyrazole ring.
Uniqueness
4-Chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, methoxyethyl group, and carboxylic acid group makes it a versatile compound for various applications.
特性
分子式 |
C7H9ClN2O3 |
|---|---|
分子量 |
204.61 g/mol |
IUPAC名 |
4-chloro-1-(2-methoxyethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9ClN2O3/c1-13-3-2-10-4-5(8)6(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChIキー |
XEIDBIVBTQXNSI-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(C(=N1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


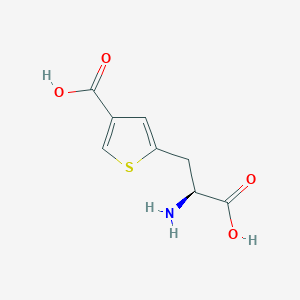
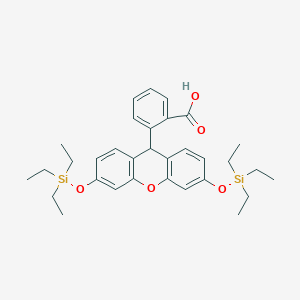
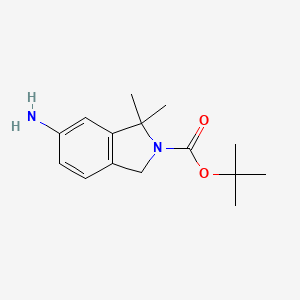

![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)
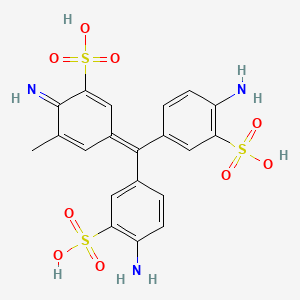
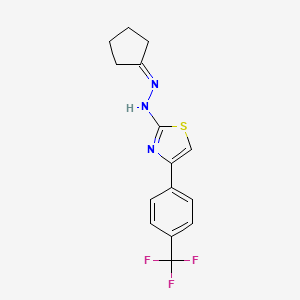
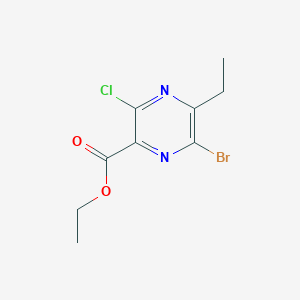
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
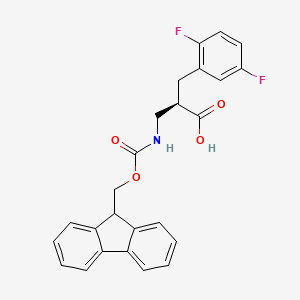
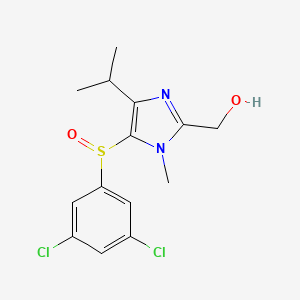
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)
